叔丁基 2-(吡啶-3-基)吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

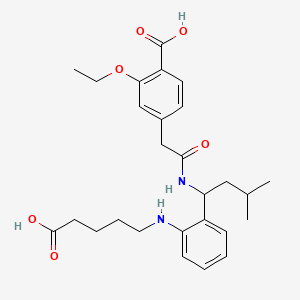

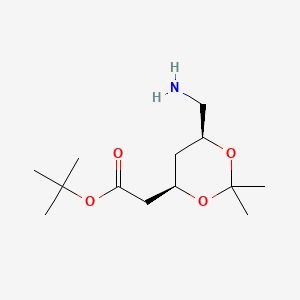

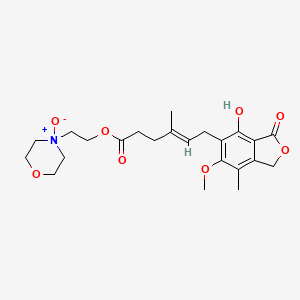

Tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate, also known as TBPC, is an organic compound that is used in various scientific research applications. TBPC is a heterocyclic compound with a molecular formula of C10H14N2O2. TBPC is a cyclic amide, which is composed of a nitrogen atom in the center of a six-membered ring and two carbon atoms at each end of the ring. TBPC is a colorless solid with a melting point of around 100°C.

科学研究应用

取代吡咯烷的合成:一项研究描述了使用腈阴离子环化策略对 N-叔丁基二取代吡咯烷进行实用不对称合成 (Chung 等人,2005).

X 射线衍射研究:另一项研究合成了叔丁基 2-((苯硫代)羰基)吡咯烷-1-羧酸酯,并使用 X 射线衍射对其进行表征,突出了其结构特性 (Naveen 等人,2007).

钯催化的偶联反应:叔丁基羰基 1,2,3,6-四氢-4-[(三氟甲基)磺酰氧基]吡啶-1-羧酸酯与取代芳基硼酸发生钯催化的偶联反应 (Wustrow 和 Wise,1991).

手性脯氨醇的合成:手性叔丁基 2-(全氟烷基)吡咯烷-1-羧酸酯的还原导致叔丁基 2-((R)-全氟-1-羟基烷基)吡咯烷-1-羧酸酯的合成,具有优异的非对映选择性 (Funabiki 等人,2008).

大环酪氨酸激酶 2 抑制剂的合成:该化合物用于合成一系列新型大环酪氨酸激酶 2 抑制剂,突出了其在药物化学中的潜力 (Sasaki 等人,2020).

研究氢键:对叔丁基 (2S)-2-(丙-2-炔-1-基氨基甲酰基)吡咯烷-1-羧酸酯晶体的研究探讨了其氢键性质 (Baillargeon 等人,2014).

抗炎剂合成:合成了一系列 3-(3,5-二叔丁基-4-羟基苯亚甲基)吡咯烷-2-酮,并将其评价为抗炎和镇痛剂 (Ikuta 等人,1987).

有机金属化学:该化合物用于合成 Boc 保护的 2-苄基吡咯烷,展示了其在有机金属反应中的应用 (Massah 等人,2010).

药物代谢研究:该化合物参与了与某些药物代谢相关的研究,例如 CP-533,536,一种 EP2 受体选择性前列腺素 E2 激动剂 (Prakash 等人,2008).

高度取代吡咯-3-羧酸衍生物的合成:它用于从叔丁基乙酰乙酸酯、胺和 2-溴酮中一步连续流动合成吡咯-3-羧酸 (Herath 和 Cosford,2010).

作用机制

Target of Action

It is known that the compound is used in synthetic organic chemistry and peptide synthesis . The tert-butyloxycarbonyl (Boc) group, a key component of N-Boc-(R,S)-Nornicotine, is commonly employed to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of various structures .

Mode of Action

N-Boc-(R,S)-Nornicotine acts as a protecting group in organic synthesis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The compound’s interaction with its targets involves the selective blocking of the functional group of interest, ensuring stability to the projected reactions .

Biochemical Pathways

The biochemical pathways affected by N-Boc-(R,S)-Nornicotine primarily involve the protection and deprotection of amino groups . The compound allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .

Pharmacokinetics

The compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests it may have specific adme properties that impact its bioavailability .

Result of Action

The result of N-Boc-(R,S)-Nornicotine’s action is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This deprotection can be achieved using various methods, including the use of oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Action Environment

The action of N-Boc-(R,S)-Nornicotine can be influenced by various environmental factors. For instance, the compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that it may be resistant to certain environmental conditions . Additionally, the compound’s deprotection can be achieved under room temperature conditions, indicating that temperature is a key environmental factor influencing its action .

属性

IUPAC Name |

tert-butyl 2-pyridin-3-ylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-5-7-12(16)11-6-4-8-15-10-11/h4,6,8,10,12H,5,7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTHJLODPDPNBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675721 |

Source

|

| Record name | tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076199-53-5 |

Source

|

| Record name | tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。